molecular formula C16H16ClN3 B11842891 4-(4-(tert-Butyl)phenyl)-2-chloro-7H-pyrrolo[2,3-d]pyrimidine

4-(4-(tert-Butyl)phenyl)-2-chloro-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B11842891
M. Wt: 285.77 g/mol
InChI Key: PNWOAHGTVPSWGT-UHFFFAOYSA-N
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Description

4-(4-(tert-Butyl)phenyl)-2-chloro-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by a pyrrolo[2,3-d]pyrimidine core substituted with a tert-butylphenyl group and a chlorine atom, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(tert-Butyl)phenyl)-2-chloro-7H-pyrrolo[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-(4-(tert-butyl)phenyl)-2-oxo-6-(p-tolyl)-1,2-dihydropyridine-3-carbonitrile with suitable reagents to form the desired pyrrolo[2,3-d]pyrimidine scaffold . The reaction conditions often involve the use of strong bases and high temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-(tert-Butyl)phenyl)-2-chloro-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,3-d]pyrimidine derivatives, while coupling reactions can produce a wide range of biaryl compounds.

Scientific Research Applications

4-(4-(tert-Butyl)phenyl)-2-chloro-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-(tert-Butyl)phenyl)-2-chloro-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, its antitubercular activity is attributed to its ability to inhibit key enzymes and pathways in Mycobacterium tuberculosis, leading to the disruption of bacterial cell processes . The compound’s structure allows it to penetrate bacterial cells and interact with its targets effectively.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-(tert-Butyl)phenyl)-2-chloro-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butylphenyl group and chlorine atom enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H16ClN3

Molecular Weight

285.77 g/mol

IUPAC Name

4-(4-tert-butylphenyl)-2-chloro-7H-pyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C16H16ClN3/c1-16(2,3)11-6-4-10(5-7-11)13-12-8-9-18-14(12)20-15(17)19-13/h4-9H,1-3H3,(H,18,19,20)

InChI Key

PNWOAHGTVPSWGT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=C3C=CNC3=NC(=N2)Cl

Origin of Product

United States

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